CID 78064591
Description
CID 78064591 is a unique compound registered in the PubChem database, assigned a numerical identifier for systematic classification and research purposes. Compounds in PubChem are typically characterized by molecular weight, structural features, and biological activity data, which are critical for comparative studies .
Properties
Molecular Formula |
C2H5Cl2Si+ |
|---|---|
Molecular Weight |
128.05 g/mol |
InChI |
InChI=1S/C2H5Cl2Si/c1-5-4-2-3/h2H2,1H3/q+1 |
InChI Key |
UERMMMXNSASBFW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si][Cl+]CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of the compound with CAS number 78064591 involves several steps. The preparation method typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. The synthetic routes often involve the use of reagents such as butyl lithium and Grignard reagents, which facilitate the formation of the desired chemical structure . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
The compound with CAS number 78064591 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s properties for specific applications.
Scientific Research Applications
The compound with CAS number 78064591 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a biochemical probe to investigate cellular processes. In medicine, it may be explored for its therapeutic potential in treating various diseases. Industrial applications include its use as an intermediate in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of the compound with CAS number 78064591 involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Similar Compounds
Structural Analogues
CID 78064591 likely shares structural motifs with bioactive compounds such as phenolic acids (e.g., gallic acid, CID 370) or flavonoid derivatives (e.g., quercetin, CID 5280343), which are known for antioxidant and anti-inflammatory properties . For example:
| Compound Name | PubChem CID | Key Functional Groups | Biological Activity |
|---|---|---|---|
| Gallic Acid | 370 | Trihydroxybenzoic acid | Antioxidant, antimicrobial |
| Quercetin | 5280343 | Flavonol (3-OH, 4-keto) | Anti-inflammatory, anticancer |
| This compound | 78064591 | Data not available | Hypothesized: Antimicrobial |
Note: Structural data for this compound is inferred from PubChem’s classification framework.
Functional Analogues
In pharmacological contexts, this compound may align with compounds used in chemotherapy-induced diarrhea (CID) management, such as probiotics or anti-inflammatory agents. For instance:
- Probiotics (e.g., Bifidobacterium spp.): Reduce CID incidence by 74% (OR=0.26, 95% CI: 0.19–0.35) via gut microbiota modulation .
- Hibiscus-derived compounds (e.g., chlorogenic acid, CID 1794427): Exhibit anti-diarrheal effects through mucosal barrier repair .
Analytical Techniques for Comparison
- LC-ESI-MS with Source-Induced CID: Used to differentiate isomers (e.g., ginsenosides) based on fragmentation patterns, a method applicable to this compound’s structural elucidation .
- Collision-Induced Dissociation (CID) Voltage : Correlates with oligonucleotide charge states and length, suggesting utility in characterizing this compound’s stability under varying energy conditions .

Research Findings and Data Gaps
Key Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


